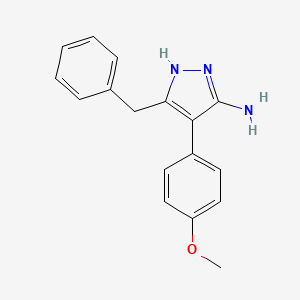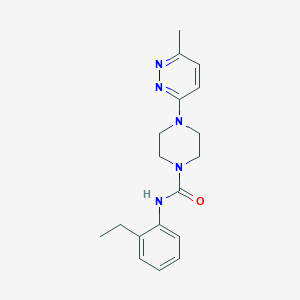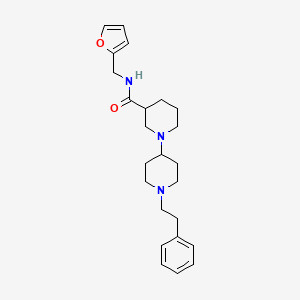![molecular formula C14H19NO3 B5302402 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5302402.png)
4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid, also known as BMS-986001, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecules known as prolyl hydroxylase inhibitors (PHIs), which have been shown to have promising effects in the treatment of various diseases.
Mechanism of Action
4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid works by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a key role in the regulation of cellular responses to hypoxia. Inhibition of prolyl hydroxylase enzymes leads to the stabilization of HIF, which then activates the expression of various genes involved in erythropoiesis, angiogenesis, and metabolism.
Biochemical and Physiological Effects:
4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid has been shown to have several biochemical and physiological effects in preclinical models. In addition to its effects on erythropoietin and VEGF production, 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid has been shown to improve glucose metabolism and increase insulin sensitivity in animal models of diabetes. It has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid is its specificity for prolyl hydroxylase enzymes. This specificity allows for targeted inhibition of HIF degradation without affecting other cellular processes. However, one limitation of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid is its relatively short half-life, which may limit its effectiveness in certain disease models.
Future Directions
There are several future directions for the study of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid. One area of interest is the potential use of PHIs in the treatment of cancer. HIF has been shown to play a key role in tumor angiogenesis and metabolism, and inhibition of prolyl hydroxylase enzymes may have therapeutic benefits in certain types of cancer. Another area of interest is the development of more potent and selective PHIs that may have improved efficacy and pharmacokinetic properties.
Conclusion:
In conclusion, 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid is a promising compound with potential therapeutic applications in various disease models. Its specificity for prolyl hydroxylase enzymes and its effects on erythropoietin and VEGF production make it an attractive candidate for the treatment of anemia and ischemic diseases. While there are limitations to its use, future research may lead to the development of more potent and selective PHIs with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid involves the reaction of 4-aminobutyric acid with 2-sec-butylphenyl isocyanate, followed by the addition of 2-oxo-4-phenylbutanoic acid. The final product is obtained through purification using column chromatography. This synthesis method has been reported in the literature and has been validated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid has been studied extensively for its potential therapeutic applications in various disease models. One of the most promising applications of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid is in the treatment of anemia. PHIs have been shown to increase erythropoietin production, which leads to an increase in red blood cell production. 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid has been shown to be effective in increasing erythropoietin production in preclinical models of anemia.
Another potential application of 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid is in the treatment of ischemic diseases. PHIs have been shown to improve blood flow to ischemic tissues by increasing the production of vascular endothelial growth factor (VEGF). 4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid has been shown to increase VEGF production in preclinical models of ischemic diseases.
properties
IUPAC Name |
4-(2-butan-2-ylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-10(2)11-6-4-5-7-12(11)15-13(16)8-9-14(17)18/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBRQWBDIOLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Butan-2-yl)phenyl]amino}-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-4,6-dimethyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5302330.png)
![2-(1-adamantyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5302337.png)
![2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5302339.png)

![5-[(cyclopentylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B5302359.png)
![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B5302366.png)

![[1,1-dimethyl-2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B5302379.png)
![3-[3-(4-amino-1-piperidinyl)-3-oxopropyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5302395.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5302401.png)
![4-(dimethylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5302409.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5302411.png)